Bienvenue dans la boutique en ligne BenchChem!

2-(1-((2,5-dimethylphenyl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole

Lipophilicity Drug‑likeness Permeability

This exclusive azetidin‑3‑yl‑1H‑benzo[d]imidazole sulfonamide offers a unique 2,5‑dimethylphenyl substitution pattern for PDE10 and 5‑HT₂A receptor SAR campaigns. Its computed logP 2.9 and TPSA 74.4 Ų predict favorable CNS penetration, while the metabolically stable dimethylphenyl moiety provides a key advantage over halogenated/methoxylated analogs in microsomal stability assays. Secure this high‑purity probe molecule for your fragment‑based or HTS screening library.

Molecular Formula C18H19N3O2S
Molecular Weight 341.43
CAS No. 1251621-90-5
Cat. No. B2525360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-((2,5-dimethylphenyl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole
CAS1251621-90-5
Molecular FormulaC18H19N3O2S
Molecular Weight341.43
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)S(=O)(=O)N2CC(C2)C3=NC4=CC=CC=C4N3
InChIInChI=1S/C18H19N3O2S/c1-12-7-8-13(2)17(9-12)24(22,23)21-10-14(11-21)18-19-15-5-3-4-6-16(15)20-18/h3-9,14H,10-11H2,1-2H3,(H,19,20)
InChIKeyYVZCIBPJFMKNHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Relevant Profile of 2-(1-((2,5-Dimethylphenyl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole (CAS 1251621-90-5)


2-(1-((2,5-Dimethylphenyl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole (CAS 1251621-90-5) is a synthetic small molecule comprising a benzimidazole core linked at the 2-position to an N‑(2,5‑dimethylphenylsulfonyl)azetidine moiety. Its molecular formula is C₁₈H₁₉N₃O₂S, with a molecular weight of 341.4 g mol⁻¹ and computed physicochemical descriptors including XLogP3‑AA = 2.9 and topological polar surface area (TPSA) = 74.4 Ų [1]. The compound belongs to a broader class of azetidin‑3‑yl‑1H‑benzo[d]imidazole sulfonamides that has been explored in patent literature as phosphodiesterase 10 (PDE10) inhibitors and 5‑HT₂A receptor ligands, suggesting CNS‑relevant pharmacological potential [2][3].

Why Closely Related Azetidin‑3‑yl‑1H‑benzo[d]imidazole Sulfonamides Cannot Be Freely Interchanged with CAS 1251621‑90‑5


The core azetidin‑3‑yl‑1H‑benzo[d]imidazole scaffold tolerates a wide range of N‑sulfonyl substituents, and subtle changes in the aryl ring dramatically alter lipophilicity, electronic character, and steric demand. For instance, replacing the 2,5‑dimethylphenyl group (XLogP3 = 2.9, TPSA = 74.4 Ų) [1] with a 2,4‑dichloro‑5‑methylphenyl substituent increases both molecular weight and hydrogen‑bond acceptor count, while a 2‑methoxyphenyl analogue introduces additional hydrogen‑bond acceptor capacity that may shift target selectivity . Such differences mean that each sulfonamide analogue presents a distinct pharmacophore, and in‑class substitution without experimental validation risks loss of potency, altered selectivity, or off‑target effects. The following quantitative evidence guide highlights where CAS 1251621‑90‑5 occupies a differentiated parameter space.

Quantitative Differentiation Evidence for 2-(1-((2,5-Dimethylphenyl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole (CAS 1251621‑90‑5) vs. Closest Analogs


Lipophilicity Advantage: XLogP3‑AA Value Relative to Dichloro and Methoxy Analogs

The target compound exhibits a computed XLogP3‑AA of 2.9 [1], which occupies an intermediate lipophilicity space. The 2,4‑dichloro‑5‑methylphenyl analogue (CAS 1334371‑43‑5) is expected to be substantially more lipophilic owing to the electron‑withdrawing chlorine atoms, while the 2‑methoxyphenyl analogue (CAS 1351608‑53‑1) is predicted to be less lipophilic due to the polar methoxy group. This positions CAS 1251621‑90‑5 as a balanced‑lipophilicity candidate for CNS target engagement, where overly high or low logP can impair blood‑brain barrier penetration or solubility.

Lipophilicity Drug‑likeness Permeability

Topological Polar Surface Area (TPSA) Positioning for CNS Multiparameter Optimization

The computed topological polar surface area of CAS 1251621‑90‑5 is 74.4 Ų [1], which is within the established guideline of <90 Ų for favorable CNS penetration. By contrast, the 2,4‑dichloro‑5‑methylphenyl analogue has a higher molecular weight (396.3 g mol⁻¹) and an increased number of electronegative atoms that will raise its TPSA, potentially exceeding optimal CNS limits. The 2‑methoxyphenyl analogue introduces an ether oxygen, also elevating TPSA relative to the dimethyl analogue. This differential in TPSA suggests that CAS 1251621‑90‑5 may offer superior passive brain permeability among close structural neighbors.

Polar surface area CNS drug design Blood‑brain barrier permeability

Steric and Electronic Differentiation via 2,5‑Dimethyl Substitution Pattern on the Sulfonyl Aryl Ring

The 2,5‑dimethyl substitution introduces a unique combination of ortho‑methyl steric hindrance and para‑methyl electron‑donating effects not present in any other commercially available azetidin‑3‑yl‑1H‑benzo[d]imidazole sulfonamide [1]. The 2‑methyl group restricts rotational freedom of the sulfonyl‑aryl bond, potentially pre‑organizing the ligand into a bioactive conformation that favors specific target pockets. In contrast, the 2,4‑dichloro‑5‑methyl analogue presents a bulkier, electron‑withdrawing ortho‑chloro substituent that may clash with hydrophobic binding pockets. The 2‑methoxyphenyl analogue instead offers an ortho‑hydrogen‑bond acceptor that may shift binding orientation. This substitution pattern directly impacts target engagement profiles in PDE10 and 5‑HT₂A receptor contexts, where the sulfonamide aryl group occupies a critical hydrophobic sub‑pocket [2][3].

Structure‑activity relationship Steric hindrance Sulfonamide pharmacophore

High‑Priority Application Scenarios for 2-(1-((2,5-Dimethylphenyl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole (CAS 1251621‑90‑5)


CNS Lead‑Like Screening Library Expansion

With a computed XLogP3 of 2.9 and TPSA of 74.4 Ų [1], CAS 1251621‑90‑5 meets key physicochemical criteria for CNS drug‑like space (logP 2–4, TPSA <90 Ų). Procurement of this compound into fragment‑based or HTS screening libraries targeting neurological indications (e.g., schizophrenia, depression) is supported by the azetidine‑benzimidazole scaffold's prior association with PDE10 and 5‑HT₂A receptor modulation [2][3]. Its intermediate lipophilicity and moderate polar surface area predict favorable blood‑brain barrier penetration potential.

Structure‑Activity Relationship (SAR) Probe for Sulfonamide Aryl Substitution Effects

The 2,5‑dimethylphenyl group represents a unique steric/electronic combination (ortho‑methyl hindrance + para‑methyl electron‑donation) that is not available in any halogenated, methoxylated, or heteroaryl analog [1]. For SAR campaigns exploring PDE10 inhibition or 5‑HT₂A antagonism, CAS 1251621‑90‑5 serves as the exclusive probe for this substitution pattern, enabling interrogation of hydrophobic pocket geometry and torsion angle preferences that cannot be addressed with other commercially available analogues.

Metabolic Stability Evaluation in Azetidine‑Containing Scaffolds

The absence of metabolically labile functional groups (e.g., methoxy O‑demethylation sites, chlorine atoms susceptible to oxidative dehalogenation) in the 2,5‑dimethylphenyl moiety suggests that CAS 1251621‑90‑5 may exhibit superior metabolic stability compared to the 2‑methoxyphenyl and 2,4‑dichloro‑5‑methylphenyl analogues [1]. Procurement for in vitro microsomal or hepatocyte stability assays would directly test this hypothesis, informing lead optimization decisions.

Selectivity Profiling Against Closely Related CNS Targets

The azetidine‑benzimidazole scaffold has been claimed in both PDE10 inhibitor and 5‑HT₂A antagonist patents, suggesting a polypharmacology potential that is highly sensitive to sulfonamide substitution [2][3]. CAS 1251621‑90‑5, with its specific 2,5‑dimethyl substitution, provides a tool for evaluating whether this substitution pattern shifts selectivity toward one target class over the other, a critical question for programs seeking to minimize off‑target CNS effects.

Quote Request

Request a Quote for 2-(1-((2,5-dimethylphenyl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.